molecular formula C20H22N4OS2 B2609355 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1226439-30-0

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No. B2609355
CAS RN: 1226439-30-0
M. Wt: 398.54
InChI Key: DQMIBWQBGBQUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been studied for their potential antimycobacterial properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives are typically synthesized through a series of reactions involving imidazo[2,1-b]thiazole and carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzo[d]thiazole core, a methylthio group attached to the benzene ring, and a piperazine-1-carboxamide group attached via an amide linkage. The exact structure would need to be confirmed through techniques such as NMR and MS spectral analysis .

Scientific Research Applications

Antiviral and Antimicrobial Properties

The derivatives of piperazine, including compounds similar in structure to 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide, have shown promising biological activities. For instance, specific urea and thiourea derivatives of piperazine doped with febuxostat demonstrated significant antiviral activities against the Tobacco mosaic virus (TMV), along with potent antimicrobial activities. Notably, compounds with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited the most pronounced antiviral activities, while compounds with 4-fluorophenyl substituted urea, 4-nitrophenyl substituted urea, 3-bromophenyl substituted thiourea, and 2,4-dichlorophenyl substituted thiourea showed potent antimicrobial activity (Reddy et al., 2013).

Anti-Mycobacterial Activity

Benzofuran and benzo[d]isothiazole derivatives, including compounds structurally related to 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide, were synthesized and evaluated for their potential to inhibit Mycobacterium tuberculosis DNA GyrB. One compound in particular, 4-(benzo[d]isothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide, emerged as a promising inhibitor, exhibiting significant anti-mycobacterial potential with low cytotoxicity in eukaryotic cells (Reddy et al., 2014).

Anti-Inflammatory and Analgesic Agents

Novel chemical structures derived from visnaginone and khellinone, including those structurally related to 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide, were synthesized and screened for their anti-inflammatory and analgesic activities. Compounds from this synthesis demonstrated high inhibitory activity on COX-2 selectivity, significant analgesic activity, and pronounced anti-inflammatory activity (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Piperazine-based 2-benzothiazolylimino-4-thiazolidinones were prepared and exhibited promising pharmacological potential as antimicrobial agents, with the lowest minimum inhibitory concentrations (MIC) observed being in the range of 4–8 µg/mL (Patel & Park, 2015).

Future Directions

Future research could focus on further elucidating the biological activity of this compound and similar derivatives, as well as optimizing their synthesis for potential use in medical applications .

properties

IUPAC Name

N-(2-methylphenyl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-14-6-3-4-7-15(14)21-19(25)23-10-12-24(13-11-23)20-22-18-16(26-2)8-5-9-17(18)27-20/h3-9H,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMIBWQBGBQUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.